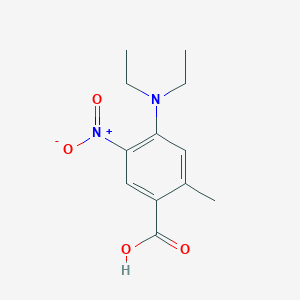

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a diethylamino group, a methyl group, and a nitro group attached to a benzoic acid core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-methyl-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by the introduction of the diethylamino group through a substitution reaction. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

化学反応の分析

Reduction of the Nitro Group

The nitro group at position 5 undergoes reduction to form an amine under acidic conditions. For example:

Reagents : Tin(II) chloride (SnCl₂) in concentrated HCl.

Conditions : Reflux at 80–100°C for 4–6 hours.

Product : 4-(Diethylamino)-2-methyl-5-aminobenzoic acid.

Mechanism : The nitro group is reduced via a six-electron transfer process, forming an intermediate hydroxylamine before final conversion to the amine .

Key Data :

-

Reduction yields for analogous nitrobenzoic acids range from 85–95% under optimal conditions .

-

The amine product can participate in diazotization or coupling reactions for further derivatization.

Esterification of the Carboxylic Acid

The carboxylic acid group undergoes esterification with alcohols:

Reagents : Methanol + H₂SO₄ (catalytic).

Conditions : Reflux for 4–6 hours.

Product : Methyl 4-(diethylamino)-2-methyl-5-nitrobenzoate.

Mechanism : Acid-catalyzed nucleophilic acyl substitution .

Procedure Example :

-

Dissolve 10 g of 4-(Diethylamino)-2-methyl-5-nitrobenzoic acid in 100 mL methanol.

-

Add 2 mL concentrated H₂SO₄ dropwise.

-

Reflux for 4 hours, concentrate, and extract with ethyl acetate.

Nucleophilic Aromatic Substitution

Example Reaction with Amines :

Reagents : Dimethylamine hydrochloride + triethylamine in DMF.

Conditions : 100°C for 24 hours.

Product : Substituted derivatives via displacement (e.g., 2-(dimethylamino)-4,5-dinitrobenzoic acid analogs).

Yield : ~44% (based on similar nitroaromatic systems) .

Key Insight :

Condensation Reactions

The diethylamino group participates in condensation with aldehydes or hydrazines:

Reaction with Hydrazines :

Reagents : Methyl hydrazinecarboxylate in methanol.

Conditions : Reflux for 7–8 hours.

Product : Hydrazone derivatives (e.g., (E)-2-(4-(diethylamino)-2-hydroxybenzylidene)hydrazine-1-carboxylate) .

Yield : ~22–24% (purified via recrystallization) .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, with potential decarboxylation of the carboxylic acid group .

-

Photoreactivity : Nitro groups in similar compounds generate reactive oxygen species (e.g., superoxide radicals) under UV light, leading to degradation .

-

Hofmann Elimination : In the presence of strong bases (e.g., Et₃N), quaternary ammonium intermediates may undergo elimination, releasing ethylene .

科学的研究の応用

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 4-(Diethylamino)-2-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, modulating their activity. The nitro group can undergo redox reactions, influencing cellular processes. The overall effect of the compound depends on its specific interactions with biological molecules and pathways.

類似化合物との比較

Similar Compounds

- 4-(Diethylamino)-2-hydroxybenzoic acid

- 4-(Diethylamino)-2-methylbenzoic acid

- 4-(Diethylamino)-5-nitrobenzoic acid

Uniqueness

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid is unique due to the specific combination of functional groups attached to the benzoic acid core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

生物活性

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid (DEMNBA) is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

DEMNBA is characterized by a benzoic acid core with diethylamino and nitro substituents, which influence its biological activity. The molecular formula is C13H16N2O4, and it has a molecular weight of 264.28 g/mol.

The biological activity of DEMNBA can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : DEMNBA has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases.

- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that DEMNBA exhibits several significant biological activities:

Antimicrobial Activity

DEMNBA has demonstrated antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In animal models, DEMNBA has shown potential anti-inflammatory effects. It reduces paw edema in rats, indicating its ability to modulate inflammatory responses.

| Dosage (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 40 | 70 |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of DEMNBA in a rat model of Alzheimer's disease. The results indicated that treatment with DEMNBA led to improved cognitive function and reduced amyloid plaque formation.

- Anticancer Properties : In vitro studies on cancer cell lines (e.g., MDA-MB-231) revealed that DEMNBA could induce apoptosis and inhibit cell proliferation. The compound was found to disrupt cell cycle progression at the G2/M phase.

Research Findings

Recent studies have focused on the synthesis and optimization of DEMNBA derivatives to enhance its biological activity. For instance, modifications to the diethylamino group have been explored to improve solubility and bioavailability.

Table: Comparison of DEMNBA with Related Compounds

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound (DEMNBA) | 17.8 | AChE inhibitor |

| Pralidoxime | 456 | AChE reactivator |

| Donepezil | 0.1 | AChE inhibitor |

特性

IUPAC Name |

4-(diethylamino)-2-methyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-4-13(5-2)10-6-8(3)9(12(15)16)7-11(10)14(17)18/h6-7H,4-5H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADAWRGFBCOWHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1)C)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。